

An In-depth Technical Guide to 6-amino-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-amino-1H-indole-2-carboxylic acid

Cat. No.: B176361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1H-indole-2-carboxylic acid is a member of the vast and versatile family of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of **6-amino-1H-indole-2-carboxylic acid**, a key building block for the development of novel therapeutic agents. While direct historical accounts of its specific discovery are not prominent in the literature, its emergence is intrinsically linked to the broader development of indole chemistry.

Discovery and History

The story of **6-amino-1H-indole-2-carboxylic acid** begins with the history of its parent scaffold, indole. The chemistry of indoles originated from the study of the dye indigo in the 19th century. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. [1][2] This pioneering work laid the foundation for the exploration of indole and its derivatives.

The late 19th and early 20th centuries saw the development of several key synthetic methods for the indole nucleus, most notably the Fischer indole synthesis in 1883 and the Reissert indole synthesis in 1897.[3][4][5][6] These methods allowed for the preparation of a wide variety

of substituted indoles, paving the way for the synthesis of compounds like **6-amino-1H-indole-2-carboxylic acid**. It is highly probable that the first synthesis of this specific compound was achieved through one of these classical methods, likely by utilizing a starting material with a pre-installed amino or nitro group on the phenyl ring. While a singular "discovery" event is not documented, its synthesis became feasible with the advent of these powerful synthetic tools.

In recent decades, interest in substituted indole-2-carboxylic acids has surged, with a particular focus on their potential as therapeutic agents, including as HIV-1 integrase inhibitors and anticancer agents.^{[7][8]} This has led to the development of more modern and efficient synthetic routes to access specific isomers like the 6-amino derivative.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of **6-amino-1H-indole-2-carboxylic acid** are not readily available in public databases. However, we can infer its likely properties based on its structure and data from closely related analogs such as indole-2-carboxylic acid and its 6-hydroxy and 5-amino isomers.

Property	Value (Estimated or from Analogs)	Reference
Molecular Formula	C ₉ H ₈ N ₂ O ₂	-
Molecular Weight	176.17 g/mol	[9]
Appearance	Likely a solid	-
Melting Point	>230 °C (decomposition is common for similar compounds)	[10]
Solubility	Likely soluble in organic solvents like DMSO and DMF; sparingly soluble in water.	-
pKa	The carboxylic acid proton is expected to have a pKa around 4-5. The amino group will have a basic pKa.	-

Spectroscopic Data

As with the physicochemical properties, a complete set of experimental spectroscopic data for **6-amino-1H-indole-2-carboxylic acid** is not widely published. The following tables provide expected spectral characteristics based on the analysis of indole-2-carboxylic acid and other substituted indoles.

¹H NMR Spectral Data (Expected in DMSO-d₆)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)
H-1 (NH)	~11.5	br s	-
H-3	~7.0	s	-
H-4	~7.3	d	J ≈ 8.5
H-5	~6.5	dd	J ≈ 8.5, 2.0
H-7	~6.8	d	J ≈ 2.0
NH ₂	~5.0	br s	-
COOH	~12.5	br s	-

¹³C NMR Spectral Data (Expected in DMSO-d₆)

Carbon	Chemical Shift (ppm)
C-2	~138
C-3	~105
C-3a	~128
C-4	~120
C-5	~110
C-6	~145
C-7	~108
C-7a	~135
C=O	~165

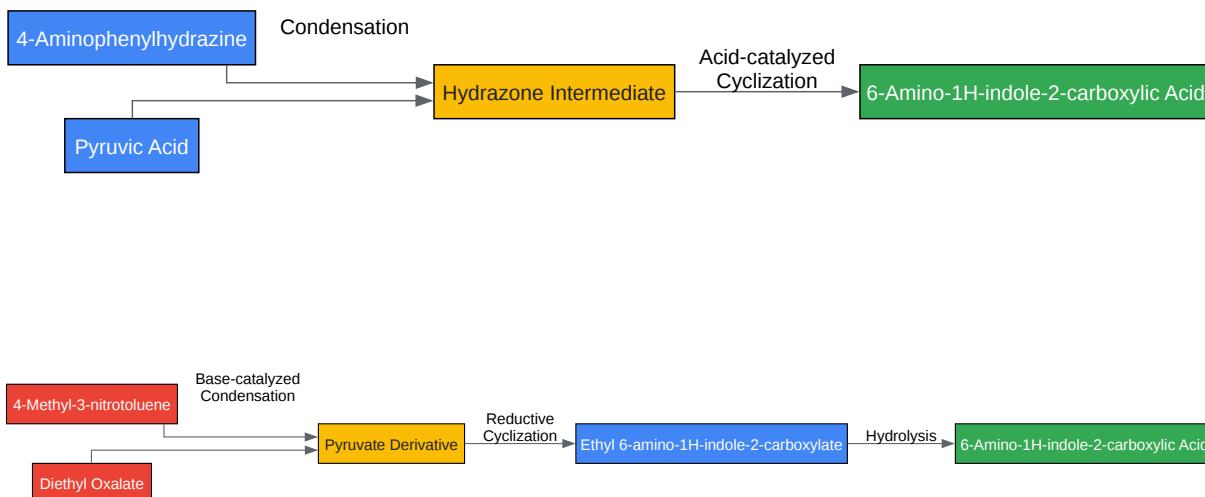
IR Spectral Data (Expected)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H (indole)	3400-3300	Medium
N-H (amine)	3400-3200	Medium, Broad
O-H (carboxylic acid)	3300-2500	Strong, Broad
C=O (carboxylic acid)	1720-1680	Strong
C=C (aromatic)	1600-1450	Medium

Mass Spectrometry Data (Expected)

Ionization Mode	[M+H] ⁺ (m/z)	[M-H] ⁻ (m/z)
ESI	177.06	175.05

Experimental Protocols for Synthesis


The synthesis of **6-amino-1H-indole-2-carboxylic acid** can be approached through several established methods for indole synthesis. The two most probable routes are the Fischer indole synthesis and the Reissert indole synthesis.

Fischer Indole Synthesis

This is a widely used method for preparing indoles from a phenylhydrazine and a carbonyl compound.^{[5][6]} To obtain the 6-amino derivative, 4-aminophenylhydrazine would be the logical starting material to react with pyruvic acid.

Experimental Protocol:

- Formation of the Hydrazone:
 - Dissolve 4-aminophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
 - Add pyruvic acid (1.1 equivalents) to the solution.
 - Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The product may precipitate and can be collected by filtration.
- Indolization:
 - Suspend the crude hydrazone in a high-boiling solvent like acetic acid or ethanol.
 - Add a catalyst, which can be a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂).
 - Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
 - Upon completion, cool the reaction mixture and pour it into ice water.
 - Neutralize the solution with a base (e.g., NaOH) to precipitate the crude product.
 - Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Nitro-1H-indole-2-carboxylic Acid|Research Chemical [benchchem.com]
- 2. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-amino-1H-indole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176361#discovery-and-history-of-6-amino-1h-indole-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com